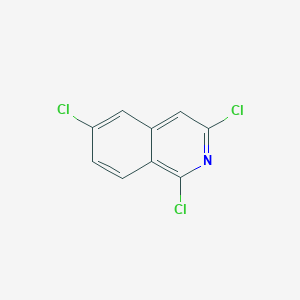

1,3,6-Trichloroisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,6-trichloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3N/c10-6-1-2-7-5(3-6)4-8(11)13-9(7)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEHNPFLYOSKCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C(C=C2C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676725 | |

| Record name | 1,3,6-Trichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053658-49-3 | |

| Record name | 1,3,6-Trichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1053658-49-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3,6-Trichloroisoquinoline CAS number and properties

An In-depth Technical Guide to 1,3,6-Trichloroisoquinoline: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While publicly available data on this specific molecule is limited, this document consolidates known information and presents a scientifically grounded framework for its synthesis, characterization, and potential applications. By analyzing the chemistry of related isoquinoline derivatives, this guide offers field-proven insights into plausible synthetic routes, key chemical reactions, and strategies for leveraging this scaffold in the development of novel therapeutic agents. All protocols are designed to be self-validating, emphasizing the causality behind experimental choices to empower researchers in their work.

Introduction to this compound

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, anesthetic, and antihypertensive effects[1][2][3]. The introduction of halogen substituents, such as chlorine, can significantly modulate a molecule's physicochemical properties and biological activity, often enhancing membrane permeability, metabolic stability, and binding affinity to protein targets.

This compound (CAS No: 1053658-49-3 ) is a poly-substituted isoquinoline that serves as a versatile chemical intermediate. The strategic placement of three chlorine atoms offers multiple reactive sites for further functionalization, making it an attractive starting material for the generation of diverse molecular libraries aimed at discovering new bioactive compounds. This guide will detail its known properties, propose a robust synthetic pathway, explore its chemical reactivity, and discuss its potential as a foundational building block in drug discovery programs.

Physicochemical and Safety Profile

Accurate characterization is the cornerstone of any chemical research. The known properties of this compound are summarized below, providing essential data for its handling, characterization, and use in synthetic applications.

Core Properties

The fundamental physicochemical data for this compound are presented in Table 1. This information is critical for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1053658-49-3 | [4][5][6] |

| Molecular Formula | C₉H₄Cl₃N | [4][6] |

| Molecular Weight | 232.49 g/mol | [4][6] |

| Physical Form | Solid | [4][6] |

| Melting Point | 125-129 °C | [4] |

| Boiling Point | Data not publicly available | |

| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate). Insoluble in water. | Inferred from structure |

| Purity | Typically available at ≥97% | [4][6] |

| InChI Key | IQEHNPFLYOSKCB-UHFFFAOYSA-N | [4] |

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

-

GHS Pictograms:

- (Acute Toxicity)

- (Corrosion)

-

Signal Word: Danger [4]

-

Hazard Statements: [4]

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

H413: May cause long lasting harmful effects to aquatic life.

-

-

Precautionary Measures: [4]

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Avoid breathing dust.

-

Wash skin thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

-

If swallowed, immediately call a POISON CENTER or doctor.

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Proposed Synthesis Pathway

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. This compound 97 1053658-49-3 [sigmaaldrich.com]

- 5. This compound 97 1053658-49-3 [sigmaaldrich.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 8. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids [mdpi.com]

An In-depth Technical Guide to the Physical and Spectroscopic Properties of 1,3,6-Trichloroisoquinoline

Introduction

1,3,6-Trichloroisoquinoline is a halogenated heterocyclic compound belonging to the isoquinoline family. The isoquinoline scaffold is a critical pharmacophore found in numerous natural products and synthetic pharmaceuticals, making its derivatives, such as this compound, valuable building blocks in medicinal chemistry and materials science. A comprehensive understanding of its physical properties is fundamental for its effective handling, characterization, and deployment in synthetic workflows. This guide provides a detailed examination of the core physical and spectroscopic characteristics of this compound (CAS No: 1053658-49-3), offering both established data and predictive insights grounded in the principles of physical organic chemistry.

The strategic placement of three chlorine atoms on the isoquinoline core significantly influences its electronic properties, reactivity, and solubility, distinguishing it from the parent heterocycle. This document serves as a practical reference for laboratory professionals, detailing not only the intrinsic properties of the compound but also the robust experimental protocols required for their verification.

Core Physicochemical Properties

The physical state and behavior of a compound are dictated by its molecular structure. For this compound, the rigid, aromatic isoquinoline core combined with the electronegative chlorine substituents results in a stable, solid material at ambient temperatures. The key physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 1053658-49-3 | [1][2] |

| Molecular Formula | C₉H₄Cl₃N | [1][2] |

| Molecular Weight | 232.49 g/mol | [1][3] |

| Appearance | White to off-white solid | [1][4] |

| Melting Point | 125-129 °C | [1][4] |

| Boiling Point | 362.6 ± 37.0 °C (Predicted) | [4] |

| Density | 1.523 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | -2.05 ± 0.50 (Predicted) | [4] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [4] |

Analysis of Properties

-

Melting Point: The melting point range of 125-129 °C is a critical indicator of purity.[1][4] A sharp melting point within this range suggests a high-purity sample, whereas a broadened range or a depression in the melting point typically indicates the presence of impurities. This thermal property is essential for quality control and for setting temperature parameters in reactions where the compound is used as a starting material.

-

Boiling Point and Density: The provided boiling point and density are computationally predicted values.[4] Experimental determination of the boiling point is often impractical for high-melting solids, as they may decompose at the high temperatures required for boiling at atmospheric pressure. These predicted values are derived from computational algorithms that analyze the molecule's structure, functional groups, and molecular weight, offering a useful, albeit theoretical, estimation for process modeling and safety assessments.

-

pKa: The predicted pKa of -2.05 suggests that the nitrogen atom in the isoquinoline ring is very weakly basic.[4] The electron-withdrawing effects of the three chlorine atoms significantly reduce the electron density on the nitrogen, making it much less likely to be protonated compared to unsubstituted isoquinoline. This has important implications for its reactivity, particularly in acid-catalyzed reactions.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and structure of a molecule. While a complete, published dataset for this compound is scarce, its expected spectroscopic signature can be reliably inferred from its structure and by comparison with related compounds.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be relatively simple, showing signals only in the aromatic region. There are four aromatic protons on the benzene ring portion of the molecule. Due to their positions and coupling with each other, one would anticipate a set of doublets and doublets of doublets, characteristic of a substituted benzene ring.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms. The carbons directly bonded to chlorine atoms (C-1, C-3, C-6) will be significantly downfield. The remaining carbon signals will appear in the typical aromatic region, with their specific chemical shifts influenced by the positions of the chloro and nitrogen substituents.

Mass Spectrometry (MS)

Mass spectrometry is particularly powerful for identifying halogenated compounds. The molecular ion peak ([M]⁺) for this compound will exhibit a highly characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This will result in a cluster of peaks around m/z 231, 233, 235, and 237, with relative intensities that can be calculated based on the natural abundance of the chlorine isotopes. This unique pattern is a definitive fingerprint for the compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

~1620-1580 cm⁻¹: C=N stretching vibration from the isoquinoline ring.

-

~1550-1450 cm⁻¹: C=C stretching vibrations characteristic of the aromatic rings.

-

Below 850 cm⁻¹: Strong C-Cl stretching vibrations.

Logical Workflow for Compound Characterization

The following diagram illustrates a standard workflow for the synthesis, purification, and comprehensive characterization of a chemical compound like this compound. This systematic process ensures the identity and purity of the material before its use in further applications.

Caption: A standard workflow for the synthesis and characterization of a chemical compound.

Experimental Protocols

The following protocols describe standard, reliable methods for determining the key physical properties discussed. Adherence to these methodologies ensures accurate and reproducible data.

Protocol 1: Melting Point Determination (Capillary Method)

-

Causality: This method relies on the principle that a pure crystalline solid has a distinct, sharp melting point. The temperature at which the solid phase transitions to a liquid phase is measured.

-

Methodology:

-

Ensure the melting point apparatus is calibrated using certified standards.

-

Finely crush a small amount of the solid this compound sample.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the apparatus.

-

Set a heating ramp rate of approximately 10-15 °C per minute for a rapid initial determination.

-

Once an approximate melting range is found, repeat the measurement with a fresh sample, using a slow ramp rate of 1-2 °C per minute starting from about 15 °C below the expected melting point.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (completion). This range is the melting point.

-

Protocol 2: Spectroscopic Sample Preparation and Analysis

-

Causality: Spectroscopic techniques probe the interaction of electromagnetic radiation with the molecule to reveal its structural framework. Proper sample preparation is critical to obtain high-resolution data.

-

Methodology for NMR Spectroscopy:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is crucial as it must dissolve the compound without contributing interfering signals in the proton spectrum.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[5] Standard acquisition parameters should be used, with an adequate number of scans to achieve a good signal-to-noise ratio, especially for the ¹³C spectrum.[7]

-

-

Methodology for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory. This is a self-validating step that subtracts atmospheric H₂O and CO₂ signals from the sample spectrum.[8]

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.[8]

-

Safety and Handling

Based on available data, this compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

Signal Word: Danger[1]

-

Hazard Classifications: Acute Toxicity (Oral), Skin Irritation, Serious Eye Damage, Specific Target Organ Toxicity (Single Exposure).[1]

-

Hazard Codes: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H413 (May cause long lasting harmful effects to aquatic life).[1]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat are mandatory. Use in a well-ventilated fume hood is required.[1]

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[4]

This guide provides a foundational understanding of the physical properties of this compound. All researchers are strongly encouraged to consult the full Safety Data Sheet (SDS) from their supplier before handling this compound and to perform their own analytical characterization to validate its identity and purity for their specific application.

References

-

1,3-Dichloroisoquinoline | C9H5Cl2N | CID 298625 - PubChem. (URL: [Link])

-

Isoquinoline synthesis - Organic Chemistry Portal. (URL: [Link])

-

5,7,8-trichloroisoquinoline - C9H4Cl3N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

-

A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. (URL: [Link])

-

Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

This compound (C007B-300720) - Cenmed Enterprises. (URL: [Link])

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (URL: [Link])

-

Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. (URL: [Link])

Sources

- 1. 1,3,6-三氯异喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 1053658-49-3 | DSB65849 [biosynth.com]

- 4. 1053658-49-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

1,3,6-Trichloroisoquinoline chemical structure and IUPAC name

An In-depth Technical Guide to 1,3,6-Trichloroisoquinoline: Structure, Synthesis, and Application

Introduction

This compound is a poly-halogenated heterocyclic compound built upon the isoquinoline scaffold. As a functionalized aromatic system, it serves as a highly valuable and versatile building block in synthetic organic chemistry. The strategic placement of three chlorine atoms at positions 1, 3, and 6 offers distinct reactive sites for further chemical modification. This allows for the systematic construction of complex molecular architectures. For researchers and scientists in drug development, such scaffolds are of paramount interest due to the prevalence of the isoquinoline core in a wide array of biologically active natural products and synthetic pharmaceuticals. This guide provides a comprehensive technical overview of its chemical identity, a plausible synthetic pathway, methods for spectroscopic characterization, and its potential applications in medicinal chemistry.

Part 1: Molecular Identity and Physicochemical Properties

A thorough understanding of a chemical's fundamental properties is critical for its safe handling, storage, and application in experimental design.

Chemical Structure and IUPAC Nomenclature

The definitive IUPAC name for this compound is This compound . Its structure consists of a fused benzene and pyridine ring, forming the isoquinoline core, which is substituted with chlorine atoms at the C1, C3, and C6 positions.

Caption: Chemical structure and key identifiers for this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound, which are essential for planning reactions, purification, and storage.

| Property | Value | Source |

| Molecular Weight | 232.49 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 125-129 °C | [1][2] |

| Boiling Point | 362.6 ± 37.0 °C (Predicted) | [2] |

| Density | 1.523 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | -2.05 ± 0.50 (Predicted) | [2] |

| Storage | Store at room temperature, sealed in a dry environment | [2] |

Safety and Handling

Due to its classification, this compound must be handled with appropriate caution in a well-ventilated chemical fume hood.

| Hazard Information | Details | Source |

| Signal Word | Danger | [1] |

| Hazard Classifications | Acute Toxicity 3 (Oral), Skin Irritant 2, Eye Damage 1, STOT SE 3, Aquatic Chronic 4 | [1] |

| Hazard Statements | H301: Toxic if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritationH413: May cause long lasting harmful effects to aquatic life | [1][4] |

| Personal Protective Equipment (PPE) | Eyeshields, faceshield, chemical-resistant gloves, P2 respirator cartridges | [1] |

| Transport Information | UN 2811, Hazard Class 6.1, Packing Group III | [2][3] |

Part 2: Proposed Synthesis Pathway

Retrosynthetic Analysis and Strategy

The core isoquinoline structure is commonly assembled via the Bischler-Napieralski reaction, which involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃). Our strategy, therefore, begins with a commercially available, appropriately substituted phenethylamine. Subsequent aromatization and chlorination steps yield the final product. The choice of starting material, 4-chloro-phenethylamine, ensures the C6 chlorine is installed from the outset, simplifying the final functionalization steps.

Detailed Experimental Protocol

Step 1: N-formylation of 2-(4-chlorophenyl)ethanamine

-

To a stirred solution of 2-(4-chlorophenyl)ethanamine (1.0 eq) in ethyl formate (10-15 eq), add triethylamine (1.2 eq).

-

Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess ethyl formate and triethylamine under reduced pressure.

-

The resulting crude N-[2-(4-chlorophenyl)ethyl]formamide is typically of sufficient purity for the next step.

Step 2: Bischler-Napieralski Cyclization

-

Dissolve the crude N-[2-(4-chlorophenyl)ethyl]formamide (1.0 eq) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 80-85 °C) for 2-4 hours.

-

Cool the mixture and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide to a pH > 9 to precipitate the crude product.

-

Extract the product with dichloromethane or ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 6-chloro-3,4-dihydroisoquinoline.

Step 3: Aromatization to 6-Chloroisoquinoline

-

Dissolve the crude 6-chloro-3,4-dihydroisoquinoline (1.0 eq) in a suitable high-boiling solvent such as toluene or xylene.

-

Add a dehydrogenation catalyst, such as 10% Palladium on carbon (Pd/C) (5-10 mol%).

-

Heat the mixture to reflux for 12-24 hours until TLC analysis indicates complete conversion.

-

Cool the reaction, filter through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield crude 6-chloroisoquinoline, which can be purified by column chromatography.

Step 4: Dichlorination to this compound

-

Place 6-chloroisoquinoline (1.0 eq) in a flask equipped with a reflux condenser.

-

Add an excess of phosphorus oxychloride (POCl₃, 5-10 eq). The use of POCl₃ serves as both the chlorinating agent and the solvent.

-

Heat the mixture to reflux (approx. 105-110 °C) for 6-12 hours. The reaction progress should be monitored by TLC or GC-MS.

-

After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

-

Cautiously add the residue to crushed ice with vigorous stirring. The solid product will precipitate.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or hexane.

Visualization of the Synthetic Workflow

Caption: Proposed multi-step synthesis pathway for this compound.

Part 3: Spectroscopic Characterization

Structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques. While experimental data is not widely published, the expected spectral characteristics can be reliably predicted.

Predicted Spectroscopic Data

The following data is predicted based on the principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.15 | d | 1H | H-5 | Doublet, ortho-coupled to H-6. |

| ~7.80 | d | 1H | H-8 | Doublet, ortho-coupled to H-7. |

| ~7.65 | dd | 1H | H-7 | Doublet of doublets, coupled to H-8 and H-6. |

| ~7.50 | s | 1H | H-4 | Singlet, adjacent to two substituted carbons. |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~152.0 | C1 |

| ~150.5 | C3 |

| ~142.0 | C8a |

| ~136.0 | C6 |

| ~131.0 | C4a |

| ~130.0 | C8 |

| ~128.5 | C5 |

| ~126.0 | C7 |

| ~122.0 | C4 |

Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

| Technique | Expected Values | Assignment |

|---|---|---|

| IR (ATR) | 1610-1580 cm⁻¹1550-1500 cm⁻¹850-750 cm⁻¹ | C=N stretch (ring)C=C stretch (aromatic)C-Cl stretch |

| MS (EI) | m/z ~231, 233, 235 | [M]⁺ molecular ion peak cluster, showing the characteristic isotopic pattern for three chlorine atoms. |

Standard Protocol for Spectroscopic Analysis

-

Sample Preparation : Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR, use a small amount of solid sample on an ATR-FTIR spectrometer. For MS, prepare a dilute solution in a volatile solvent like methanol or dichloromethane.

-

NMR Spectroscopy : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Reference the spectra to the residual solvent peak or tetramethylsilane (TMS).

-

Infrared Spectroscopy : Collect the IR spectrum over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry : Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

-

Data Analysis : Integrate and analyze all spectra to confirm that the proton and carbon environments, key functional groups, and molecular weight match the target structure of this compound.

Workflow for Structural Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation.

Part 4: Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its three chloro-substituents, making it a powerful scaffold for building molecular diversity.

Key Chemical Transformations

-

Nucleophilic Aromatic Substitution (SNAr) : The chlorine atoms at the C1 and C3 positions are electron-deficient due to the adjacent ring nitrogen. This makes them highly susceptible to substitution by a wide range of nucleophiles (O-, N-, and S-based). This reaction is a cornerstone for introducing diverse functional groups.

-

Palladium-Catalyzed Cross-Coupling : The chlorine at the C6 position on the benzene ring is less activated towards SNAr but is an ideal handle for metal-catalyzed cross-coupling reactions. Suzuki-Miyaura (for C-C bond formation with boronic acids) and Buchwald-Hartwig (for C-N bond formation with amines) reactions can be selectively performed at this site, allowing for the construction of complex biaryl or arylamine structures.

The Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline core is recognized as a "privileged structure" in medicinal chemistry.[5][6] This is due to its ability to present substituents in a well-defined three-dimensional space, enabling interactions with various biological targets. This scaffold is present in numerous FDA-approved drugs and clinical candidates. The functional handles on this compound allow for the systematic exploration of chemical space around this core to optimize binding affinity and selectivity for targets such as protein kinases, which are crucial in oncology research.[6]

Application Workflow: From Building Block to Bioactive Candidate

Caption: Logical workflow from a chemical building block to a bioactive drug candidate.

Conclusion

This compound is a synthetically valuable intermediate characterized by its trifunctionalized isoquinoline core. Its well-defined physicochemical properties and predictable reactivity make it an excellent starting material for the synthesis of complex molecules. The ability to selectively modify the C1, C3, and C6 positions through robust chemical reactions provides a clear pathway for generating diverse libraries of compounds for screening in drug discovery programs, particularly in the pursuit of novel kinase inhibitors and other therapeutics. The protocols and data presented in this guide offer a foundational framework for researchers to utilize this potent scaffold in their synthetic and medicinal chemistry endeavors.

References

-

PubChem. 1,3-Dichloroisoquinoline. National Center for Biotechnology Information. [Link]

-

Cenmed Enterprises. This compound. [Link]

-

MDPI. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. [Link]

-

PubChem. 6-Chloro-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Chloroisoquinoline. National Center for Biotechnology Information. [Link]

-

MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

-

PubMed Central. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Institutes of Health. [Link]

Sources

- 1. This compound 97 1053658-49-3 [sigmaaldrich.com]

- 2. 1053658-49-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 1053658-49-3 | DSB65849 [biosynth.com]

- 4. cenmed.com [cenmed.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 1,3,6-Trichloroisoquinoline in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter in the pharmaceutical sciences.[4] For active pharmaceutical ingredients (APIs), poor solubility can lead to a cascade of challenges, including incomplete absorption, low bioavailability, and erratic dose-response relationships.[2] The isoquinoline ring system and its halogenated derivatives, including 1,3,6-trichloroisoquinoline, are of significant interest due to their prevalence in biologically active compounds.[1][5] A thorough understanding of their solubility in various organic solvents is paramount for:

-

Synthetic Chemistry: Ensuring reactants are in the same phase for efficient reaction, and for purification via crystallization.

-

Formulation Development: Creating stable and effective dosage forms, from oral solids to parenteral solutions.

-

Preclinical Studies: Enabling accurate in vitro and in vivo testing by ensuring the compound is in a dissolved state.[2]

This guide will provide both the theoretical underpinnings and practical, step-by-step methodologies for determining the solubility of this compound.

Physicochemical Properties of this compound

Before delving into solubility, it is essential to understand the intrinsic properties of the solute.

| Property | Value | Source |

| Molecular Formula | C₉H₄Cl₃N | [6][7][8] |

| Molecular Weight | 232.49 g/mol | [6][7][8] |

| Appearance | White to off-white solid | [6][9] |

| Melting Point | 125-129 °C | [6][9][10] |

| Structure |

The presence of three chlorine atoms, which are electron-withdrawing, and the nitrogen atom in the isoquinoline ring system, contribute to the molecule's overall polarity and potential for intermolecular interactions. The solid nature and relatively high melting point suggest strong crystal lattice forces that a solvent must overcome for dissolution to occur.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a useful heuristic, suggesting that substances with similar polarities are more likely to be soluble in one another.[11][12] For a more quantitative prediction, thermodynamic models and concepts like Hansen Solubility Parameters are invaluable.

Thermodynamic Principles

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). For dissolution to be spontaneous, ΔG_sol must be negative. This is influenced by the enthalpy of solution (ΔH_sol) and the entropy of solution (ΔS_sol) at a given temperature (T), as described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

ΔH_sol can be further broken down into the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a practical method to predict solubility by breaking down the total cohesive energy density of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[13][14][15] The principle is that substances with similar HSP values are likely to be miscible.[16][17]

The total Hansen solubility parameter is given by:

δ²_total = δ²_D + δ²_P + δ²_H

While the specific HSP values for this compound are not published, they can be estimated using group contribution methods or determined experimentally by testing its solubility in a range of solvents with known HSPs.

Analogous Quinoline Derivatives: An Insight into Expected Solubility

In the absence of direct data for this compound, examining the solubility of structurally similar compounds can provide valuable guidance for solvent selection. Generally, quinoline derivatives show good solubility in a range of organic solvents.[18]

| Compound | Solvent | Temperature (°C) | Solubility | Source |

| 4-Chloro-7-(trifluoromethyl)quinoline | Chloroform | Not Specified | 25 mg/mL | [18] |

| 4,7-Dichloroquinoline | Chloroform | Not Specified | 50 mg/mL | [18] |

| 4,7-Dichloroquinoline | Ethanol | 26.65 | 0.0113 (mole fraction) | [18] |

| 4,7-Dichloroquinoline | Ethanol | 60.25 | 0.2083 (mole fraction) | [18] |

Based on this data, it is reasonable to hypothesize that this compound will exhibit good solubility in chlorinated solvents like chloroform and dichloromethane, and moderate, temperature-dependent solubility in polar protic solvents like ethanol. A broader screening of solvents including ethers (e.g., THF), esters (e.g., ethyl acetate), and aprotic polar solvents (e.g., DMSO, DMF, acetonitrile) is recommended.

Experimental Determination of Solubility

The following section provides detailed protocols for determining the equilibrium solubility of this compound. The Shake-Flask method is considered the "gold standard" for its accuracy and reliability.[3][19]

The Equilibrium Shake-Flask Method

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.[3][19][20]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

-

Preparation: To a series of glass vials, add a known volume (e.g., 1 mL) of the desired organic solvent. Add an excess amount of this compound to each vial to ensure a saturated solution is formed. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 48 hours.[20][21]

-

Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter (e.g., 0.22 µm PTFE for organic solvents). This step must be performed carefully to avoid temperature fluctuations.

-

Quantification:

-

Accurately pipette an aliquot of the clear, saturated supernatant into a volumetric flask.

-

Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of this compound.

-

-

Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL, µg/mL, or molarity (mol/L).

Crystal-Clear Point Method (for rapid screening)

For a more rapid, albeit potentially less precise, assessment of solubility, the crystal-clear point method can be employed.[22][23][24][25] This involves heating a suspension of known composition until all the solid dissolves (the clear point).

Sources

- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. scribd.com [scribd.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound 97 1053658-49-3 [sigmaaldrich.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. chemscene.com [chemscene.com]

- 9. 1053658-49-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 1,3,6-トリクロロイソキノリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. chem.ws [chem.ws]

- 12. Khan Academy [khanacademy.org]

- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 14. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 15. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 16. Solubility Determination, Hansen Solubility Parameters and Thermodynamic Evaluation of Thymoquinone in (Isopropanol + Water) Compositions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. enamine.net [enamine.net]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. crystallizationsystems.com [crystallizationsystems.com]

- 24. researchgate.net [researchgate.net]

- 25. crystallizationsystems.com [crystallizationsystems.com]

A Technical Guide to the Synthesis of 1,3,6-Trichloroisoquinoline: A Versatile Heterocyclic Building Block

Abstract

The isoquinoline framework is a privileged scaffold in medicinal chemistry and materials science, with halogenated derivatives serving as exceptionally versatile intermediates for further functionalization.[1] This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway to 1,3,6-trichloroisoquinoline, commencing from the readily accessible starting material, 4-chloro-2-(cyanomethyl)benzoic acid. The synthesis is logically segmented into two primary transformations: an intramolecular cyclization to form the core isoquinoline dione structure, followed by a chlorodehydroxylation to yield the target compound. This document details the underlying chemical principles, provides step-by-step experimental protocols, and discusses the critical parameters that ensure a successful and reproducible synthesis. It is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded approach to accessing this valuable chemical entity.

Introduction: The Significance of Halogenated Isoquinolines

Isoquinoline and its derivatives are integral components of numerous natural products, most notably alkaloids like papaverine and morphine.[1] In modern synthetic chemistry, the isoquinoline nucleus is a cornerstone for the development of therapeutic agents, spanning indications from oncology to infectious diseases. The introduction of halogen atoms onto the isoquinoline core dramatically enhances its synthetic utility. Halogens, particularly chlorine, serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions and act as reactive handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1][2]

The target molecule, this compound, is a trifunctionalized intermediate. The chlorine atoms at the C1 and C3 positions exhibit differential reactivity, often allowing for selective, stepwise functionalization. The C6 chlorine on the benzene ring provides a third vector for modification, enabling the synthesis of complex, multi-substituted isoquinoline libraries. This guide elucidates a direct and efficient pathway to this key building block.

Retrosynthetic Analysis and Strategic Overview

The synthetic strategy is predicated on a logical two-step sequence. A retrosynthetic analysis of the target molecule, this compound, reveals a clear path back to the starting material.

The primary disconnection occurs at the C1-N and C3-C4 bonds, which are formed during the initial cyclization step. The chloro groups at C1 and C3 are envisioned as arising from the corresponding hydroxyl groups of an isoquinoline-1,3-dione intermediate. This intermediate, 6-chloro-1,3-dihydroxyisoquinoline, is the direct product of the intramolecular cyclization of 4-chloro-2-(cyanomethyl)benzoic acid.

Figure 1: Retrosynthetic pathway for this compound.

This approach is advantageous due to the accessibility of the starting material and the reliability of the proposed transformations, which are well-established in heterocyclic chemistry.

Part I: Intramolecular Cyclization to 6-Chloro-1,3-dihydroxyisoquinoline

The first critical step involves the formation of the heterocyclic core. The ortho-positioning of the cyanomethyl (-CH₂CN) and carboxylic acid (-COOH) groups in the starting material is designed for intramolecular cyclization.

Mechanistic Rationale and Causality

The reaction proceeds via an acid-catalyzed intramolecular addition of the carboxylic acid hydroxyl group to the nitrile, followed by tautomerization. The use of a strong, non-nucleophilic acid like sulfuric acid is paramount. It serves two purposes: first, it protonates the nitrile nitrogen, activating the carbon towards nucleophilic attack by the neighboring carboxylic acid. Second, it acts as a dehydrating agent at elevated temperatures, driving the equilibrium towards the cyclized product. The resulting product is 6-chloro-1,3-dihydroxyisoquinoline, which exists in equilibrium with its more stable tautomeric form, 6-chloro-1,3(2H,4H)-isoquinolinedione.[3]

Figure 2: Simplified workflow of the acid-catalyzed cyclization step.

Detailed Experimental Protocol

Materials:

-

4-chloro-2-(cyanomethyl)benzoic acid

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Ice

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-(cyanomethyl)benzoic acid (1.0 eq).

-

Carefully and slowly, add concentrated sulfuric acid (5-10 volumes) to the flask with stirring. The addition is exothermic and should be performed in an ice bath to control the initial temperature rise.

-

Once the addition is complete, heat the reaction mixture to 100-120 °C using an oil bath. Maintain this temperature with vigorous stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting material indicates completion.

-

After completion, allow the mixture to cool to room temperature.

-

In a separate large beaker, prepare a mixture of crushed ice and water.

-

Very slowly and cautiously, pour the reaction mixture onto the ice-water slurry with constant stirring. This quenching step is highly exothermic.

-

A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

-

Dry the collected solid under vacuum at 60-70 °C to a constant weight to yield 6-chloro-1,3-dihydroxyisoquinoline.

Part II: Chlorodehydroxylation to this compound

The conversion of the dihydroxyisoquinoline intermediate to the target trichloro derivative is a critical step that leverages classic heterocyclic activation chemistry. The hydroxyl groups at the C1 and C3 positions, being part of an amide/enolic system, can be readily converted to chloro groups.

Mechanistic Rationale and Causality

Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It is a powerful dehydrating and chlorinating agent. The reaction mechanism is analogous to the Vilsmeier-Haack reaction.[4] The lone pair electrons on the oxygen atoms of the dihydroxyisoquinoline attack the electrophilic phosphorus atom of POCl₃, leading to the formation of a chlorophosphate ester intermediate. This intermediate is highly activated, and subsequent displacement by a chloride ion (from POCl₃) results in the formation of the C-Cl bond and the release of phosphate byproducts. Using a slight excess of POCl₃ ensures the reaction goes to completion. N,N-Dimethylformamide (DMF) can be used as a catalyst, as it reacts with POCl₃ to form the Vilsmeier reagent, a more potent electrophilic species that accelerates the reaction.[5][6]

Figure 3: Step-by-step workflow for the chlorination reaction.

Detailed Experimental Protocol

Materials:

-

6-chloro-1,3-dihydroxyisoquinoline

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Safety First: This procedure must be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a drying tube), place the 6-chloro-1,3-dihydroxyisoquinoline (1.0 eq).

-

Add phosphorus oxychloride (5-10 eq., serving as both reagent and solvent) to the flask.

-

Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. The solid will gradually dissolve as the reaction proceeds.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. Slowly and carefully, pour the mixture onto a large volume of crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

The crude product may precipitate or form an oil. Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution (caution: potential gas evolution), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Summary of Reaction Parameters and Expected Yields

The following table summarizes the key quantitative data for the two-step synthesis.

| Parameter | Step 1: Cyclization | Step 2: Chlorination |

| Starting Material | 4-chloro-2-(cyanomethyl)benzoic acid | 6-chloro-1,3-dihydroxyisoquinoline |

| Key Reagent | Conc. H₂SO₄ | Phosphorus oxychloride (POCl₃) |

| Reagent Equivalence | 5-10 volumes | 5-10 equivalents |

| Solvent | Conc. H₂SO₄ | POCl₃ |

| Temperature | 100-120 °C | ~110 °C (Reflux) |

| Reaction Time | 4-6 hours | 3-5 hours |

| Typical Yield | 85-95% | 75-90% |

Safety and Handling

-

Sulfuric Acid (H₂SO₄): A strong acid and corrosive. Causes severe burns. Handle with extreme care, and always add acid to water, never the other way around during dilution.

-

Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and lachrymatory. Reacts violently with water, releasing HCl gas. All operations must be conducted in an efficient fume hood. Ensure all glassware is scrupulously dry.

-

Chlorinated Solvents (DCM): Dichloromethane is a suspected carcinogen. Use in a well-ventilated area and minimize exposure.

Conclusion and Outlook

The synthesis pathway detailed in this guide provides a reliable and efficient method for producing this compound from 4-chloro-2-(cyanomethyl)benzoic acid. By understanding the mechanistic principles behind the cyclization and chlorination steps, researchers can troubleshoot and optimize the process for their specific needs. The resulting product is a highly valuable intermediate, primed for diverse chemical transformations, making it a key starting point for constructing novel molecular architectures for pharmaceutical and materials science applications.

References

- Gilchrist, T. L. (1997). Heterocyclic Chemistry. 3rd ed. Longman.

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link][5]

-

Wikipedia. Vilsmeier–Haack reaction. Available at: [Link][4]

- Hudlicky, T., & Reed, J. W. (2007). The Way of Synthesis: The Central Science. Wiley-VCH.

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.

-

Name-Reaction.com. Vilsmeier-Haack reaction. Available at: [Link][6]

- Larock, R. C. (1999).

-

Organic Chemistry Portal. Synthesis of isoquinolines. Available at: [Link][7]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd ed. Oxford University Press.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.

- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. 4th ed. Springer.

-

2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. (2020). Arabian Journal of Chemistry.[2]

-

Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. (n.d.). Organic & Biomolecular Chemistry.[3]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 3. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. name-reaction.com [name-reaction.com]

- 7. Isoquinoline synthesis [organic-chemistry.org]

Retrosynthesis of Substituted Trichloroisoquinolines: A Technical Guide for Strategic Disconnection and Forward Synthesis

Abstract

The substituted trichloroisoquinoline scaffold is a privileged motif in medicinal chemistry and materials science, conferring unique electronic and steric properties that modulate biological activity and material characteristics. The strategic synthesis of these complex heterocycles hinges on a robust retrosynthetic analysis, enabling chemists to navigate the challenges of regioselective chlorination and functional group compatibility. This in-depth technical guide provides a comprehensive overview of the core principles and field-proven strategies for the retrosynthesis of substituted trichloroisoquinolines. We will dissect key disconnection approaches, explore the underlying mechanistic principles of foundational isoquinoline syntheses, and detail the critical chlorination tactics. This guide is intended for researchers, scientists, and drug development professionals seeking to master the synthesis of this important class of compounds.

Introduction: The Trichloroisoquinoline Core and its Significance

The isoquinoline nucleus is a cornerstone of numerous natural products and synthetic pharmaceuticals. The introduction of chlorine atoms onto this scaffold dramatically influences its physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. Trichlorinated isoquinolines, in particular, present a formidable synthetic challenge due to the potential for multiple isomers and the often harsh conditions required for exhaustive chlorination. A well-designed retrosynthetic strategy is therefore paramount to achieving efficient and selective access to desired target molecules.

This guide will focus on two primary retrosynthetic paradigms:

-

Late-Stage Chlorination: Disconnecting the chlorine atoms first, leading to a substituted isoquinoline precursor that is subsequently chlorinated.

-

Early-Stage Chlorination: Utilizing pre-chlorinated building blocks that are then elaborated to construct the isoquinoline ring.

The choice between these strategies is dictated by the desired substitution pattern, the nature of other functional groups on the molecule, and the availability of starting materials.

Retrosynthetic Analysis: Core Disconnections

The fundamental approach to the retrosynthesis of any substituted isoquinoline involves the disconnection of the isoquinoline core itself. Several powerful named reactions form the bedrock of isoquinoline synthesis, and understanding their mechanisms is crucial for planning a successful synthesis.

Foundational Isoquinoline Ring Syntheses

The most common and versatile methods for constructing the isoquinoline skeleton are the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions.[1][2]

-

Bischler-Napieralski Reaction: This powerful method involves the intramolecular cyclization of a β-arylethylamide using a condensing agent, typically under acidic conditions at elevated temperatures.[3] The immediate product is a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the aromatic isoquinoline.[4][5]

-

Retrosynthetic Disconnection: An isoquinoline is disconnected across the N1-C1 and C4-C4a bonds to a β-arylethylamide.

-

-

Pomeranz-Fritsch Reaction: This reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[6][7]

-

Retrosynthetic Disconnection: An isoquinoline is disconnected to a benzaldehyde and a 2,2-dialkoxyethylamine.

-

-

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[8][9][10] Subsequent oxidation is required to access the fully aromatic isoquinoline core.

-

Retrosynthetic Disconnection: A tetrahydroisoquinoline is disconnected to a β-arylethylamine and a carbonyl compound.

-

The choice of which foundational synthesis to employ depends on the desired substitution pattern on both the benzene and pyridine rings of the isoquinoline.

Visualizing the Core Retrosynthetic Pathways

Caption: Core retrosynthetic strategies for substituted trichloroisoquinolines.

Strategic Chlorination: Timing is Everything

The introduction of three chlorine atoms onto the isoquinoline scaffold requires careful planning and execution. The timing of the chlorination steps is a critical decision in the overall synthetic strategy.

Late-Stage Chlorination Strategy

This approach involves the synthesis of a functionalized isoquinoline followed by chlorination. This strategy is often preferred when the desired substitution pattern is not readily accessible from chlorinated starting materials.

Causality Behind Experimental Choices:

-

Activating/Deactivating Groups: The position of existing substituents on the isoquinoline ring will direct the regioselectivity of the chlorination. Electron-donating groups will activate the ring towards electrophilic chlorination, while electron-withdrawing groups will deactivate it.

-

Chlorinating Agents: A variety of chlorinating agents can be employed, with the choice depending on the desired reactivity and the substrate's tolerance to harsh conditions. Common reagents include:

-

Phosphorus oxychloride (POCl₃): Often used in conjunction with a sulfoxide promoter, POCl₃ is effective for the chlorination of various heterocyclic systems.[11]

-

Acetyl chloride (AcCl): In the presence of a sulfoxide, AcCl can also serve as a chlorine source for the chlorination of electron-rich heterocycles like pyrrolo[2,1-a]isoquinolines.[12][13]

-

N-Chlorosuccinimide (NCS): A milder electrophilic chlorinating agent, suitable for substrates that are sensitive to stronger acids and oxidants.

-

Enzymatic Chlorination: In specific cases, flavin-dependent halogenases can be used for the regioselective chlorination of hydroxylated isoquinolines, offering a greener alternative.[14][15]

-

Self-Validating System: The success of a late-stage chlorination protocol is validated by careful analysis of the product mixture. Due to the potential for over-chlorination or the formation of multiple isomers, rigorous purification and characterization (e.g., by NMR and mass spectrometry) are essential.

Experimental Protocol: General Procedure for Late-Stage Chlorination with POCl₃

-

Dissolution: Dissolve the substituted isoquinoline (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform).

-

Reagent Addition: Add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) dropwise to the solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (monitored by TLC or LC-MS). In some cases, reflux may be necessary.

-

Quenching: Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralization: Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Late-Stage Chlorination Workflow

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 7. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. name-reaction.com [name-reaction.com]

- 9. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

commercial availability of 1,3,6-Trichloroisoquinoline

An In-depth Technical Guide to 1,3,6-Trichloroisoquinoline: Commercial Availability, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Date: December 31, 2025

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. The document details its commercial availability, outlines a plausible synthetic pathway, summarizes its physicochemical properties, and discusses its prospective utility for researchers, scientists, and drug development professionals. The content is structured to deliver both foundational knowledge and actionable insights for laboratory applications.

Introduction

This compound is a substituted isoquinoline, a class of heterocyclic aromatic compounds that form the core structure of numerous natural products and synthetic molecules with diverse biological activities. The presence of three chlorine atoms on the isoquinoline scaffold imparts unique electronic and steric properties, making it a valuable building block for the synthesis of more complex molecular architectures. The chloro-substituents can serve as reactive handles for a variety of chemical transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This guide aims to be a critical resource for researchers looking to procure or synthesize this compound for their research and development endeavors.

Commercial Availability

This compound is available from several chemical suppliers, although its availability may be subject to stock limitations and lead times. Researchers are advised to contact suppliers directly for the most current information on pricing and availability. It is important to note that some suppliers may offer this compound on a make-to-order basis through their custom synthesis services.

| Supplier | CAS Number | Purity | Notes |

| Sigma-Aldrich | 1053658-49-3 | 97% | This product is listed as discontinued, but historical data is available. |

| Biosynth | 1053658-49-3 | Not specified | Available for purchase online, with a typical lead time of 3-4 weeks for a 2.5 g pack.[1] |

| ChemScene | 1053658-49-3 | Not specified | Listed as a building block for chemical synthesis.[2] |

| Cenmed Enterprises | 1053658-49-3 | 97% | Available for purchase, with detailed hazard and precautionary statements provided.[3] |

| ChemicalBook | 1053658-49-3 | Not specified | Lists multiple global suppliers for this compound.[4] |

Synthesis of this compound

While a direct, peer-reviewed synthesis for this compound is not readily found in the literature, a plausible synthetic route can be proposed based on established methods for isoquinoline synthesis, such as the Bischler-Napieralski reaction, followed by chlorination.[5][6] The following represents a hypothetical, yet chemically sound, multi-step synthesis.

Proposed Synthetic Workflow

The proposed synthesis begins with a commercially available dichlorinated phenethylamine derivative, which undergoes formylation and subsequent cyclization to form a dihydroisoquinoline. Aromatization followed by chlorination yields the final product.

Caption: Proposed synthetic pathway for this compound.

Hypothetical Experimental Protocol

Step 1: Formylation of 2-(3,5-Dichlorophenyl)ethanamine

-

In a round-bottom flask, dissolve 2-(3,5-dichlorophenyl)ethanamine in an excess of ethyl formate.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the excess ethyl formate under reduced pressure to yield the crude N-[2-(3,5-dichlorophenyl)ethyl]formamide.

Step 2: Bischler-Napieralski Cyclization

-

To the crude formamide from the previous step, add a dehydrating and cyclizing agent such as phosphorus oxychloride (POCl₃) portion-wise at a controlled temperature (typically 0-10°C).[5]

-

After the addition, heat the reaction mixture to reflux to drive the cyclization.

-

Quench the reaction by carefully adding it to ice water and basify with a suitable base (e.g., NaOH) to precipitate the crude 6,8-dichloro-3,4-dihydroisoquinoline.

Step 3: Aromatization and Chlorination

-

The crude dihydroisoquinoline can be aromatized through various methods, such as oxidation.

-

The subsequent chlorination to introduce the chloro groups at the 1 and 3 positions can be achieved using a chlorinating agent like phosphorus oxychloride (POCl₃), potentially at elevated temperatures.[7]

-

The final product, this compound, would be purified using standard techniques such as recrystallization or column chromatography.

Physicochemical and Spectroscopic Properties

The following properties for this compound have been reported by various suppliers.

| Property | Value | Source |

| Molecular Formula | C₉H₄Cl₃N | [1][2][3] |

| Molecular Weight | 232.49 g/mol | [1] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 125-129 °C | [4] |

| Boiling Point | 362.6±37.0 °C (Predicted) | [4] |

| Density | 1.523±0.06 g/cm³ (Predicted) | [4] |

| CAS Number | 1053658-49-3 | [1][2][3][4] |

While detailed, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound is limited, predictions can be made based on its structure and data from analogous compounds.[8][9]

Applications in Research and Drug Development

The this compound scaffold is a promising starting point for the synthesis of novel compounds in drug discovery and materials science.

Medicinal Chemistry

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active molecules.[10] The chloro-substituents on this compound can be strategically modified to explore the chemical space around this core.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms, particularly at the 1 and 3 positions, are susceptible to displacement by various nucleophiles (e.g., amines, alcohols, thiols), allowing for the introduction of diverse functional groups.

-

Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-nitrogen bonds, respectively.

-

Potential Therapeutic Targets: Substituted isoquinolines have shown activity as anticancer agents, kinase inhibitors, and antimicrobial agents.[11][12] The 1,3,6-trichloro-substituted core provides a unique template for developing novel inhibitors for various biological targets.

Workflow for Derivatization

Caption: General workflow for the functionalization of this compound.

Safety Information

Based on the information provided by suppliers, this compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Pictograms: Skull and crossbones, Corrosion.

-

Signal Word: Danger.

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H413 (May cause long lasting harmful effects to aquatic life).[3]

-

Precautionary Statements: P261, P280, P301 + P310, P305 + P351 + P338.

-

Personal Protective Equipment (PPE): Eyeshields, faceshields, gloves, and a suitable respirator are recommended.

Conclusion

References

-

This compound (C007B-300720). Cenmed Enterprises. [Link]

-

Isoquinoline synthesis. Organic Chemistry Portal. [Link]

-

A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. MDPI. [Link]

-

Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

-

Design, Synthesis, in vitro and in silico Characterization of 2-Quinolone-L-alaninate-1,2,3-triazoles as Antimicrobial Agents. PubMed Central. [Link]

Sources

- 1. This compound | 1053658-49-3 | DSB65849 [biosynth.com]

- 2. chemscene.com [chemscene.com]

- 3. cenmed.com [cenmed.com]

- 4. 1053658-49-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Isoquinoline synthesis [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Trichloroisoquinoline Derivatives: A Technical Guide for Drug Discovery

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] This technical guide delves into the prospective biological activities of a specific, yet underexplored, class of these compounds: trichloroisoquinoline derivatives. While direct experimental data on trichloroisoquinoline compounds is nascent, this document synthesizes established knowledge on related isoquinoline and chlorinated heterocyclic compounds to forecast their potential as anticancer, antimicrobial, and anti-inflammatory agents. By examining structure-activity relationships and outlining robust experimental protocols, this guide aims to provide a foundational framework for researchers and drug development professionals to explore this promising chemical space.

Introduction: The Isoquinoline Scaffold and the Influence of Halogenation

Isoquinoline, a heterocyclic aromatic organic compound, is a structural isomer of quinoline.[1] Its derivatives are integral to a vast array of biologically active molecules, including the well-known alkaloids morphine and codeine.[1] The therapeutic utility of isoquinoline derivatives spans a wide range, with demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3]

The introduction of halogen atoms, particularly chlorine, into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties and enhance its biological activity.[4][5] Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of isoquinolines, chlorinated derivatives have shown significant promise. For instance, tetrahydroisoquinolines bearing a chloro group have exhibited significant anticancer activity.[4][6] This guide extrapolates from such findings to build a case for the systematic investigation of trichloroisoquinoline derivatives.

Synthesis of Trichloroisoquinoline Derivatives: A Proposed Strategy

The synthesis of trichloroisoquinoline derivatives can be approached through various established methods for isoquinoline synthesis, followed by or incorporating chlorination steps. Classic methods like the Bischler-Napieralski and Pictet-Spengler reactions provide a versatile foundation for creating the core isoquinoline structure.[6]

A generalized synthetic approach could involve:

-

Synthesis of a Dihydroisoquinoline Intermediate: Starting with a substituted phenethylamine, cyclization can be achieved using an appropriate reagent like an acyl chloride, followed by dehydration with a condensing agent such as phosphorus pentoxide in phosphorus oxychloride.[6]

-

Chlorination: The resulting dihydroisoquinoline can then be subjected to chlorination using various reagents to introduce chlorine atoms at specific positions on the aromatic ring. The regioselectivity of this step will be crucial and may require optimization of reaction conditions.

-

Further Derivatization: The trichlorinated isoquinoline scaffold can then be further modified to create a library of derivatives for biological screening.[7]

Caption: A generalized workflow for the synthesis of trichloroisoquinoline derivatives.

Potential Biological Activity: An Evidence-Based Hypothesis

Based on the extensive literature on isoquinoline and chloro-substituted heterocyclic compounds, trichloroisoquinoline derivatives are hypothesized to possess significant anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

The anticancer potential of isoquinoline derivatives is well-documented, with mechanisms of action often involving the modulation of key signaling pathways that regulate cell proliferation and survival.[8][9]

Hypothesized Mechanism of Action:

Trichloroisoquinoline derivatives may exert anticancer effects through the inhibition of critical enzymes involved in cancer cell signaling, such as protein kinases.[9] The presence of three chlorine atoms could enhance the binding affinity and inhibitory potency of these compounds. A plausible target is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.[8] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[10]